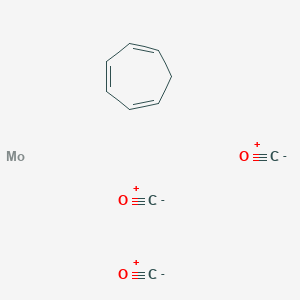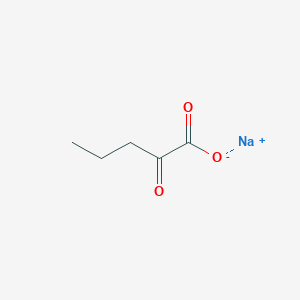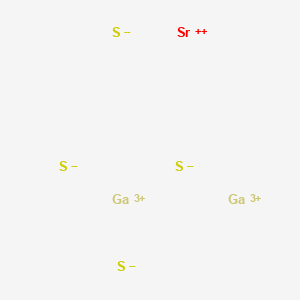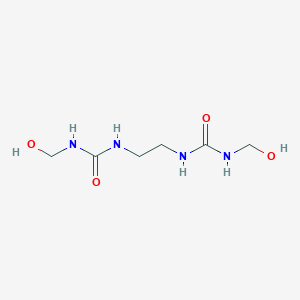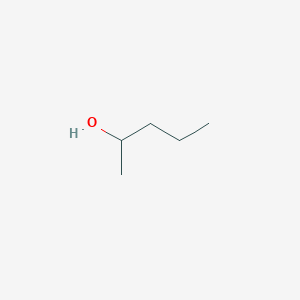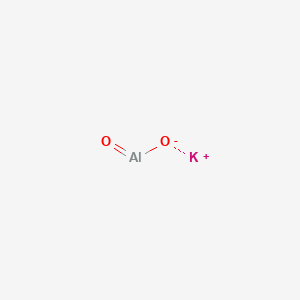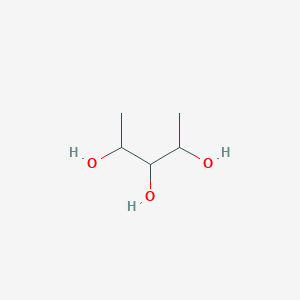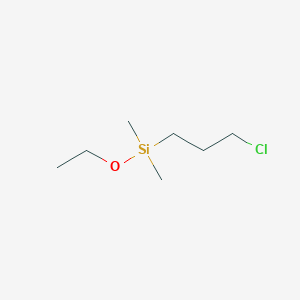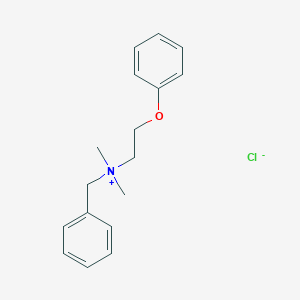
Iron titanium trioxide
Vue d'ensemble
Description
Iron titanium trioxide, also known as iron(III) titanium(IV) oxide, is a compound with the chemical formula FeTiO₃. It is a naturally occurring mineral known as ilmenite, which is a significant source of titanium and iron. This compound is notable for its magnetic properties and is commonly found in igneous and metamorphic rocks.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Iron titanium trioxide can be synthesized through various methods, including solid-state reactions and sol-gel processes. One common method involves the reaction of iron oxide (Fe₂O₃) with titanium dioxide (TiO₂) at high temperatures, typically around 1000°C. The reaction can be represented as:
Fe2O3+TiO2→2FeTiO3
Industrial Production Methods: Industrially, this compound is primarily obtained from ilmenite ore through a series of processes including crushing, grinding, and magnetic separation. The ore is then subjected to a reduction process to produce titanium dioxide and iron. The chloride process and the sulfate process are commonly used for the extraction of titanium dioxide from ilmenite.
Analyse Des Réactions Chimiques
Types of Reactions: Iron titanium trioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: In the presence of oxygen at high temperatures, this compound can be oxidized to form iron(III) oxide and titanium dioxide.
Reduction: It can be reduced using carbon or hydrogen at elevated temperatures to produce metallic iron and titanium dioxide.
Substitution: this compound can undergo substitution reactions with other metal oxides, leading to the formation of mixed metal oxides.
Major Products:
- Oxidation: Iron(III) oxide (Fe₂O₃) and titanium dioxide (TiO₂)
- Reduction: Metallic iron (Fe) and titanium dioxide (TiO₂)
- Substitution: Mixed metal oxides such as FeₓTi₁₋ₓO₃
Applications De Recherche Scientifique
Iron titanium trioxide has a wide range of applications in scientific research due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions, including the oxidation of organic compounds.
Biology: Its magnetic properties make it useful in magnetic resonance imaging (MRI) and as a contrast agent.
Medicine: It is being explored for use in targeted drug delivery systems due to its magnetic properties.
Industry: this compound is used in the production of pigments, ceramics, and as a precursor for the synthesis of other titanium compounds.
Mécanisme D'action
The mechanism of action of iron titanium trioxide is primarily related to its magnetic and catalytic properties. In catalytic applications, it facilitates the oxidation and reduction reactions by providing active sites for the reactants. In biomedical applications, its magnetic properties allow it to be manipulated using external magnetic fields, enabling targeted delivery and imaging.
Comparaison Avec Des Composés Similaires
Iron titanium trioxide can be compared with other similar compounds such as:
Titanium dioxide (TiO₂): Unlike this compound, titanium dioxide is primarily used for its photocatalytic properties and is widely used in sunscreens and paints.
Iron oxide (Fe₂O₃): Iron oxide is known for its magnetic properties and is used in magnetic storage media and as a pigment.
Zinc titanium oxide (ZnTiO₃): This compound is used in electronic devices due to its dielectric properties.
This compound is unique due to its combination of magnetic and catalytic properties, making it versatile for various applications in different fields.
Propriétés
IUPAC Name |
iron(3+);oxygen(2-);titanium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Fe.7O.2Ti/q2*+3;7*-2;2*+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDAAXRCMMPNBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ti+4].[Ti+4].[Fe+3].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Fe2O7Ti2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70276553 | |
| Record name | diferric; oxygen(-2) anion; titanium(+4) cation | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70276553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12022-71-8, 10101-42-5, 1310-39-0 | |
| Record name | Iron titanium oxide (FeTiO3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012022718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | diferric; oxygen(-2) anion; titanium(+4) cation | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70276553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | iron titanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.171 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Iron titanium trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.503 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


